molecular formula C11H14IN B12328218 Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel-

Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel-

Cat. No.: B12328218
M. Wt: 287.14 g/mol
InChI Key: NIXWOCOUOFZCCE-GHMZBOCLSA-N
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Description

Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- is a chemical compound with the molecular formula C11H14IN. It is a cyclopentane derivative with an amine group and an iodophenyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentanamine, 2-(4-bromophenyl)-, (1R,2R)-rel-
  • Cyclopentanamine, 2-(4-chlorophenyl)-, (1R,2R)-rel-
  • Cyclopentanamine, 2-(4-fluorophenyl)-, (1R,2R)-rel-

Uniqueness

Cyclopentanamine, 2-(4-iodophenyl)-, (1R,2R)-rel- is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions .

Properties

Molecular Formula

C11H14IN

Molecular Weight

287.14 g/mol

IUPAC Name

(1R,2R)-2-(4-iodophenyl)cyclopentan-1-amine

InChI

InChI=1S/C11H14IN/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11H,1-3,13H2/t10-,11-/m1/s1

InChI Key

NIXWOCOUOFZCCE-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)N)C2=CC=C(C=C2)I

Canonical SMILES

C1CC(C(C1)N)C2=CC=C(C=C2)I

Origin of Product

United States

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